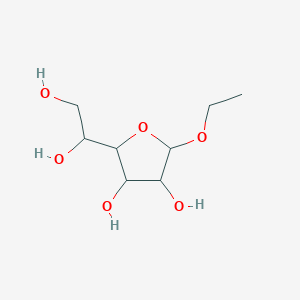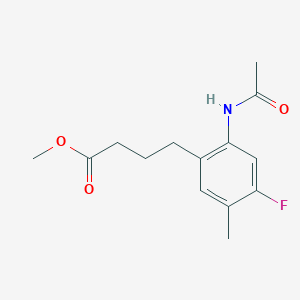
Methyl 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoate is an organic compound with the molecular formula C14H18FNO3 It is a derivative of butanoic acid and features a fluorinated aromatic ring, an acetamido group, and a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoate typically involves multi-step organic reactions. One common synthetic route starts with the fluorination of a suitable aromatic precursor, followed by acylation to introduce the acetamido group. The final step involves esterification to form the methyl ester. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. Key factors include the selection of raw materials, reaction optimization, and purification techniques to ensure high-quality output.
化学反応の分析
Types of Reactions
Methyl 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
Methyl 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for investigating biological interactions, such as enzyme binding or receptor activity.
Industry: Used in the production of specialty chemicals and materials with desired physical and chemical properties.
作用機序
The mechanism by which Methyl 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoate exerts its effects depends on its interaction with molecular targets. These interactions may involve binding to specific enzymes or receptors, leading to changes in biological pathways. The fluorinated aromatic ring and acetamido group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Methyl 4-(2-Acetamido-4-chloro-5-methylphenyl)butanoate
- Methyl 4-(2-Acetamido-4-bromo-5-methylphenyl)butanoate
- Methyl 4-(2-Acetamido-4-iodo-5-methylphenyl)butanoate
Uniqueness
Methyl 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable molecule for various applications.
特性
分子式 |
C14H18FNO3 |
|---|---|
分子量 |
267.30 g/mol |
IUPAC名 |
methyl 4-(2-acetamido-4-fluoro-5-methylphenyl)butanoate |
InChI |
InChI=1S/C14H18FNO3/c1-9-7-11(5-4-6-14(18)19-3)13(8-12(9)15)16-10(2)17/h7-8H,4-6H2,1-3H3,(H,16,17) |
InChIキー |
LKXUYURHZPJWHN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1F)NC(=O)C)CCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-7-methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B15204984.png)
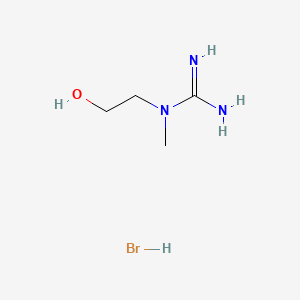

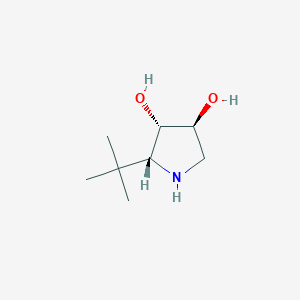
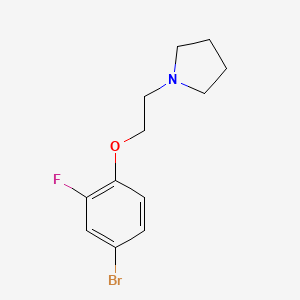
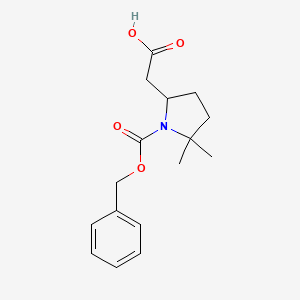
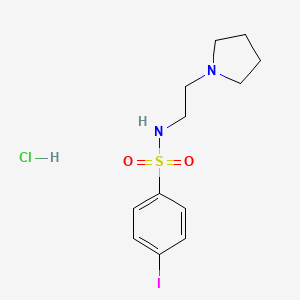
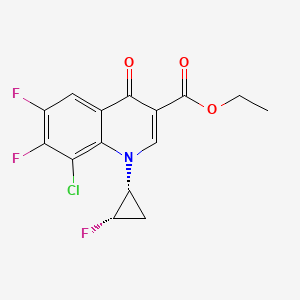
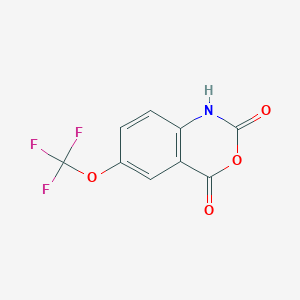
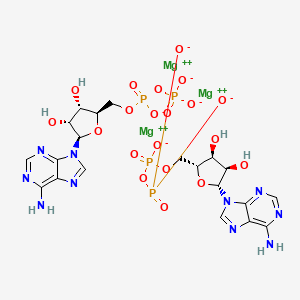
![4-Chloro-6-(4-ethoxy-phenyl)-thieno[3,2-d] pyrimidine](/img/structure/B15205058.png)
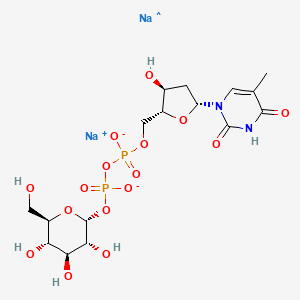
![4-Amino-2'-formyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15205073.png)
